![molecular formula C18H12F3N5O4S2 B2665327 3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-06-2](/img/structure/B2665327.png)
3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12F3N5O4S2 and its molecular weight is 483.44. The purity is usually 95%.
BenchChem offers high-quality 3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Complex Formation
- Complex Formation and Characterization : A study detailed the synthesis of a thiadiazolobenzamide and its nickel and palladium complexes. This process involved cyclization reactions and characterizations through spectroscopy and X-ray crystallography. The compounds exhibited potential for further exploration in coordination chemistry and materials science (Adhami et al., 2012).
Antimicrobial and Antitubercular Activities
Antimicrobial Properties : Research on various thiadiazole derivatives has revealed their promising antimicrobial activities. For instance, novel benzimidazole derivatives showed significant antimicrobial effects, highlighting the potential of thiadiazole compounds in developing new antimicrobial agents (Abdellatif et al., 2013).
Antitubercular Activity : Synthesized thiazolidine derivatives based on nitrothiazole frameworks have demonstrated antitubercular activity. These findings suggest the relevance of nitro-substituted compounds in tuberculosis treatment research (Samadhiya et al., 2013).
Drug Design and Synthesis
- Novel Drug Design : The design and synthesis of compounds with specific structural motifs, such as nitroimidazole derivatives, have been explored for their anticancer and antiviral potentials. These studies contribute to the ongoing search for new therapeutic agents (Ravinaik et al., 2021).
Materials Science Applications
- High-Refractive-Index Polyamides : Introduction of nitro groups, thiazole rings, and thioether linkages into polyamides has led to the development of materials with high refractive indices, demonstrating the utility of such compounds in creating advanced optical materials (Javadi et al., 2015).
properties
IUPAC Name |
3-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O4S2/c19-18(20,21)12-6-1-2-7-13(12)22-14(27)9-31-17-25-24-16(32-17)23-15(28)10-4-3-5-11(8-10)26(29)30/h1-8H,9H2,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSSCWAVUMEHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.